molecular formula C11H10N5+ B14257033 Pyridinium, 1-(9-methyl-9H-purin-6-yl)- CAS No. 189696-42-2

Pyridinium, 1-(9-methyl-9H-purin-6-yl)-

Cat. No.: B14257033
CAS No.: 189696-42-2
M. Wt: 212.23 g/mol
InChI Key: XYDPVXCSQDTMSU-UHFFFAOYSA-N
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Description

Pyridinium, 1-(9-methyl-9H-purin-6-yl)-: is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biochemistry. The compound features a pyridinium moiety attached to a purine derivative, which is a significant structure in biological systems due to its presence in nucleic acids like DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves the introduction of pyridinium moieties into the propane-1,3-diol fragment at the N(9) position of purine. This process enhances the solubility of the compound in water.

Industrial Production Methods: Industrial production methods for pyridinium salts often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinium salts and their corresponding pyridine derivatives .

Scientific Research Applications

Pyridinium, 1-(9-methyl-9H-purin-6-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also participate in redox reactions, influencing cellular processes through its oxidative and reductive properties .

Comparison with Similar Compounds

Uniqueness: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- is unique due to its combined pyridinium and purine structure, which imparts specific solubility and reactivity characteristics. This dual functionality makes it valuable in both biological and industrial contexts .

Properties

CAS No.

189696-42-2

Molecular Formula

C11H10N5+

Molecular Weight

212.23 g/mol

IUPAC Name

9-methyl-6-pyridin-1-ium-1-ylpurine

InChI

InChI=1S/C11H10N5/c1-15-8-14-9-10(15)12-7-13-11(9)16-5-3-2-4-6-16/h2-8H,1H3/q+1

InChI Key

XYDPVXCSQDTMSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2[N+]3=CC=CC=C3

Origin of Product

United States

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